Iron;palladium
Description
Table 1: Milestones in Fe-Pd Catalyst Development
Properties
CAS No. |
12382-36-4 |
|---|---|
Molecular Formula |
Fe3Pd |
Molecular Weight |
273.95 g/mol |
IUPAC Name |
iron;palladium |
InChI |
InChI=1S/3Fe.Pd |
InChI Key |
XGRNKUWUHMVYFH-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Fe].[Pd] |
Origin of Product |
United States |
Preparation Methods
Palladium Precursor Impregnation
Wet impregnation remains a cornerstone for depositing palladium onto ceramic or metallic supports. In a representative procedure, palladium(II) chloride ($$ \text{PdCl}_2 $$) is dissolved in hydrochloric acid to form a precursor solution, which is then impregnated into a porous membrane. The impregnated substrate undergoes vacuum drying at 120°C for 5 hours, followed by calcination at 450°C to decompose organic residues and form metallic palladium. Reduction under hydrogen flow at 350°C for 3 hours ensures complete conversion to the metallic phase, with palladium loadings typically quantified via inductively coupled plasma (ICP) analysis. This method achieves homogeneous Pd distributions but requires precise control over drying rates to prevent salt segregation.
Iron Nitrate Deposition
Iron-based catalytic membrane reactors (Fe-CMRs) are synthesized using iron(III) nitrate nonahydrate ($$ \text{Fe(NO}3\text{)}3\cdot9\text{H}2\text{O} $$) as the precursor. The solution is repeatedly infused into α-alumina membranes, followed by staged drying: initial vacuum drying removes excess solvent, while subsequent thermal treatment at 110°C for 24 hours stabilizes the deposit. High-temperature calcination at 900°C for 4 hours induces crystallization of hematite ($$ \text{Fe}2\text{O}_3 $$) phases, with iron content determined gravimetrically. Challenges include mitigating iron oxide agglomeration during high-temperature steps, which can reduce surface area.
Microemulsion-Based Synthesis
Bimetallic Nanoparticle Formation
Microemulsion techniques enable the synthesis of Pd-Fe nanoparticles (NPs) with controlled size and composition. In a dual-microemulsion approach, separate micellar solutions containing palladium acetylacetonate ($$ \text{Pd(acac)}2 $$) and iron(III) chloride ($$ \text{FeCl}3 $$) are mixed under vigorous stirring. The surfactant-mediated environment confines particle growth, yielding NPs with diameters between 5–15 nm. Post-synthesis, NPs are deposited onto membranes via vacuum filtration, creating composite catalysts with high metal dispersion. This method excels in producing narrow size distributions but suffers from low yields due to extensive washing requirements.
Sol-Gel and Co-Precipitation Methods
Sol-Gel Derived Hybrid Catalysts
The sol-gel process facilitates the integration of Pd-Fe oxides into mesoporous matrices. Hydrolysis of tetraethyl orthosilicate ($$ \text{TEOS} $$) in acidic ethanol generates a silica gel, into which Pd and Fe precursors are introduced during condensation. Aging the gel for 48 hours enhances cross-linking, while calcination at 500°C produces a mixed oxide phase ($$ \text{PdO-Fe}2\text{O}3 $$) embedded in silica. Nitrogen physisorption reveals surface areas exceeding 300 m²/g, ideal for gas-phase reactions.
Hydrotalcite Co-Precipitation
Thermal Decomposition and Calcination
Ordered Intermetallic Phase Formation
Thermal treatment of Pd-Fe alloy precursors induces disorder-to-order transitions critical for intermetallic compound synthesis. Annealing $$ \text{Pd}{50}\text{Fe}{50} $$ alloys at 600°C under inert atmosphere initiates diffusion-driven ordering into the $$ \text{PdFe}3 $$ $$ L12 $$ phase. Prolonged annealing (24+ hours) achieves near-perfect long-range order, as evidenced by superlattice reflections in electron diffraction patterns. However, particle sintering above 700°C necessitates careful temperature control.
Reductive Calcination of Oxide Precursors
Mixed oxide precursors ($$ \text{PdO-Fe}2\text{O}3 $$) are reduced in hydrogen to yield metallic Pd-Fe composites. Temperature-programmed reduction (TPR) profiles show $$ \text{Fe}2\text{O}3 $$ reduction commencing at 300°C, followed by PdO reduction at 150°C. The exothermicity of PdO reduction can locally overheat the material, necessitating slow heating rates (<5°C/min) to preserve nanostructure integrity.
Seed-Mediated Co-Reduction Strategies
Size-Controlled Intermetallic Synthesis
Building on PdCu syntheses, seed-mediated approaches enable Pd-Fe intermetallics with narrow size distributions. Preformed Pd seeds (3–5 nm) are introduced to an iron(III) acetylacetonate ($$ \text{Fe(acac)}_3 $$) solution under reductive conditions. The palladium surface catalyzes iron reduction, with interdiffusion at 180°C forming core-shell $$ \text{Pd@Fe} $$ structures. Extended reflux (12 hours) promotes homogenization into the $$ \text{PdFe} $$ intermetallic phase, with size-dependent ordering barriers requiring seeds >8 nm for complete transformation.
Hybrid Membrane Reactor Fabrication
Catalytic Membrane Functionalization
Pd-Fe catalysts are integrated into asymmetric alumina membranes via sequential impregnation. The macroporous support (1400 nm pores) is first coated with a mesoporous γ-alumina layer, followed by Pd and Fe deposition. Scanning electron microscopy (SEM) reveals catalyst localization within the mesoporous layer, minimizing pressure drop during flow reactions. Membrane reactors exhibit 30% higher conversion in hydrogenation trials compared to packed-bed configurations, attributed to improved mass transfer.
Coordination Complex Precursors
Metallorganic Compound Decomposition
Heterobimetallic Pd-Fe complexes, such as $$ [\text{PdCl}2(\mu-\text{O})2\text{FeCl}_2] $$, serve as molecular precursors for homogeneous alloy formation. Thermolysis at 300°C under argon decomposes the complex, releasing volatile chlorides and leaving a nanocrystalline Pd-Fe residue. Fourier-transform infrared (FTIR) spectroscopy confirms complete ligand removal, while energy-dispersive X-ray (EDX) mapping shows atomic-level Pd-Fe mixing. This method avoids phase segregation but requires stringent oxygen-free conditions.
Chemical Reactions Analysis
Types of Reactions
Iron;palladium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both iron and palladium, which can participate in different reaction mechanisms.
Common Reagents and Conditions
Oxidation: Iron;palladium can be oxidized using oxidizing agents such as hydrogen peroxide or nitric acid. The oxidation process typically occurs at elevated temperatures and results in the formation of iron and palladium oxides.
Reduction: Reduction reactions involve the use of reducing agents such as hydrogen gas or sodium borohydride. These reactions are often carried out at high temperatures to ensure complete reduction of the metal salts.
Substitution: Substitution reactions involve the replacement of one ligand or atom in the compound with another.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of iron;palladium can result in the formation of iron oxide and palladium oxide, while reduction can yield pure iron and palladium metals .
Scientific Research Applications
Iron;palladium compounds have a wide range of scientific research applications due to their unique properties:
Catalysis: Iron;palladium is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and carbon-carbon coupling reactions.
Biomedicine: Iron;palladium nanoparticles are explored for their potential use in medical applications, such as targeted drug delivery and magnetic resonance imaging (MRI) contrast agents.
Environmental Remediation: Iron;palladium compounds are used in environmental remediation processes, such as the removal of pollutants from water and air.
Mechanism of Action
The mechanism of action of iron;palladium compounds depends on their specific application. In catalysis, the compound’s effectiveness is attributed to the synergistic interaction between iron and palladium. Palladium facilitates the adsorption and activation of reactants, while iron provides additional catalytic sites and enhances the overall reactivity of the compound . In biomedical applications, the magnetic properties of iron;palladium nanoparticles enable their use in targeted drug delivery, where an external magnetic field can guide the nanoparticles to specific locations in the body .
Comparison with Similar Compounds
Table 1: Structural Properties of Fe-Pd and Related Compounds
| Compound | Composition/Structure | Form/Size | Key Applications |
|---|---|---|---|
| Fe-Pd | Pd-rich (X ≥ 0.7) with iron oxide matrix | Nanoparticles (~6 nm) | Catalysis, magnetic storage |
| Fe-Pt | Pt (79–96%), Fe (4–21%) | Bulk/thin films | High-density storage, catalysts |
| Pd-Pt | Pt (60%), Pd (40%) | Bulk alloys | Catalysis, jewelry |
- Fe-Pd vs. Fe-Pt: Fe-Pt alloys are intermetallic systems with higher platinum content (79–96%), contributing to their superior coercivity in magnetic applications . In contrast, Fe-Pd nanoparticles prioritize palladium dominance, enhancing catalytic reactivity .
- Fe-Pd vs. Pd-Pt: Pd-Pt alloys (e.g., palladium platinum) are naturally occurring minerals with balanced noble metal ratios, primarily used in jewelry and catalysis . Fe-Pd’s iron oxide matrix differentiates it by enabling redox-active sites in catalytic processes.
Catalytic Performance
Fe-Pd nanoparticles demonstrate exceptional catalytic efficiency compared to similar transition metal systems. For example:
- In Cr(VI) reduction, Pd-doped Fe nanoparticles achieve >90% efficiency under optimized conditions, outperforming pure iron or titanium oxide catalysts .
- Pd’s role in enhancing electron transfer kinetics is critical. In contrast, Fe-Pt catalysts are more suited for hydrogenation reactions due to Pt’s high surface affinity for hydrogen .
Key Mechanistic Insights:
- Slower iron diffusion in palladium matrices (DFe << DO ) during oxidation processes limits alloy homogeneity but stabilizes catalytic interfaces .
- Pd’s electron-rich surface in Fe-Pd nanoparticles facilitates faster Cr(VI) → Cr(III) conversion compared to monometallic systems .
Magnetic and Electronic Properties
Table 2: Magnetic Properties of Fe-Pd and Fe-Pt
| Property | Fe-Pd Thin Films | Fe-Pt Alloys |
|---|---|---|
| Coercivity (Hc) | Moderate (~100–500 Oe) | High (>10,000 Oe) |
| Application | High-density recording | Permanent magnets |
| Thermal Stability | Stable up to 400°C | Stable >600°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
